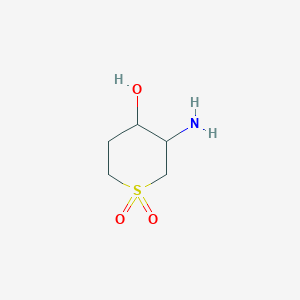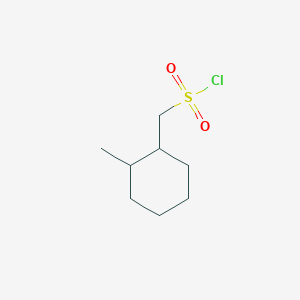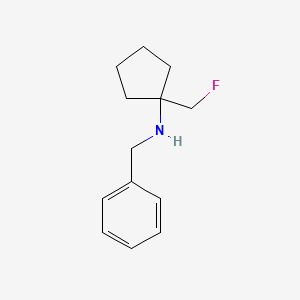![molecular formula C11H23NO B13155017 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol](/img/structure/B13155017.png)
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol is an organic compound with the molecular formula C10H21NO. It is a versatile small molecule that has applications in various fields, including pharmaceuticals and chemical research. The compound features a cyclohexyl ring substituted with an aminomethyl group and a hydroxyl group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with an appropriate aldehyde or ketone, followed by reduction. For example, the reaction of cyclohexylmethylamine with acetone, followed by reduction with sodium borohydride, can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexylamines.
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid: Known for its use in pharmaceuticals, particularly as an anticonvulsant.
1-(Aminomethyl)cyclohexylmethanol: Used in organic synthesis and as an intermediate in the production of various chemicals.
Uniqueness
1-[1-(Aminomethyl)cyclohexyl]-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclohexyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10(13)11(8-12)6-4-3-5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
FTIZNBBQRLMSPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1(CCCCC1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


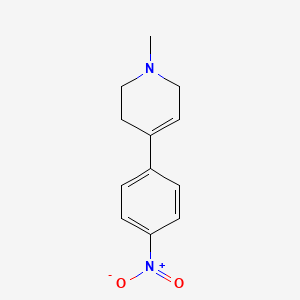

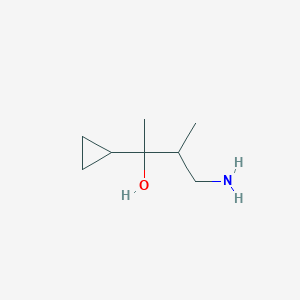
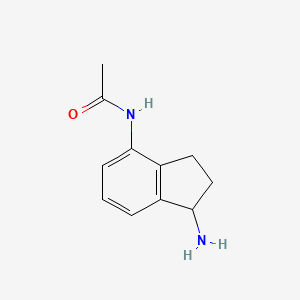
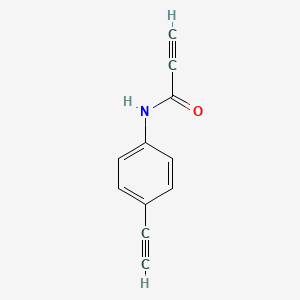

![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
